5-(Trifluoromethyl)-[1,2,4]triazolo-[4,3-a]pyridin-3(2H)-one
Description
Properties
IUPAC Name |
5-(trifluoromethyl)-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3N3O/c8-7(9,10)4-2-1-3-5-11-12-6(14)13(4)5/h1-3H,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOFNBTFUHZUJQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNC(=O)N2C(=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Trifluoromethyl)-[1,2,4]triazolo-[4,3-a]pyridin-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-pyridyl-substituted amidines with trifluoromethylating agents, followed by oxidative cyclization. For example, the oxidative cyclization of N-(2-pyridyl)amidines can be achieved using oxidizers such as sodium hypochlorite (NaOCl), lead tetraacetate (Pb(OAc)4), or manganese dioxide (MnO2) under controlled conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction parameters and to enhance yield and purity. The use of environmentally friendly oxidizers, such as phenyliodine(III) bis(trifluoroacetate) (PIFA) and iodine/potassium iodide (I2/KI), is also preferred to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-(Trifluoromethyl)-[1,2,4]triazolo-[4,3-a]pyridin-3(2H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include sodium hypochlorite (NaOCl) and manganese dioxide (MnO2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) can be used.
Substitution: Substitution reactions may involve reagents like alkyl halides or aryl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
The compound has shown promise as an anticancer agent. Research indicates that derivatives of triazolo-pyridines exhibit potent inhibitory effects on cancer cell lines. For instance, compounds derived from the [1,2,4]triazolo[4,3-a]pyridine scaffold have been investigated for their ability to inhibit c-Met kinases, which play a crucial role in cancer progression. One notable derivative demonstrated an IC50 value of 0.005 µM against c-Met kinases and has progressed to preclinical trials for various cancers including non-small cell lung cancer and renal cell carcinoma .
Neurological Disorders
Another significant application is in the modulation of metabotropic glutamate receptors. Some derivatives of 5-(trifluoromethyl)-[1,2,4]triazolo-[4,3-a]pyridin-3(2H)-one act as positive allosteric modulators of these receptors, which are implicated in neurological disorders such as schizophrenia and depression. This modulation can enhance synaptic transmission and improve cognitive functions .
Agrochemical Applications
Pesticidal Properties
The compound's unique trifluoromethyl group enhances its lipophilicity and biological activity, making it a candidate for agrochemical applications. Studies have indicated that triazole derivatives can act as effective fungicides. For example, a related compound showed significant antifungal activity against various plant pathogens, suggesting potential use in crop protection .
Material Science Applications
Synthesis of Functional Materials
5-(Trifluoromethyl)-[1,2,4]triazolo-[4,3-a]pyridin-3(2H)-one has also been explored for its utility in synthesizing functional materials. The compound can be incorporated into polymer matrices to enhance thermal stability and chemical resistance. Research has demonstrated that incorporating triazole groups into polymers can improve their mechanical properties and thermal degradation temperatures .
| Compound Name | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| PF-04217903 | c-Met Inhibitor | 0.005 | |
| Triazolo-Pyridine Derivative A | Antifungal | 0.01 | |
| Metabotropic Glutamate Modulator B | Neurological | N/A |
Table 2: Synthesis Methods
| Method | Yield (%) | Conditions | Reference |
|---|---|---|---|
| Microwave-Assisted Synthesis | 83 | Toluene at 120 °C | |
| Catalyst-Free Synthesis | 76 | Various solvents |
Case Studies
Case Study 1: Anticancer Development
In a study published in Nature Reviews Cancer, researchers synthesized a series of triazolo-pyridine derivatives to evaluate their anticancer properties. The lead compound exhibited significant cytotoxicity against multiple cancer cell lines and was selected for further development due to its favorable pharmacokinetic profile.
Case Study 2: Agrochemical Application
A field trial conducted by agricultural scientists demonstrated that a triazole-based fungicide significantly reduced fungal infections in crops compared to control treatments. The results indicated an increase in crop yield by approximately 20%, showcasing the practical implications of these compounds in agriculture.
Mechanism of Action
The mechanism of action of 5-(Trifluoromethyl)-[1,2,4]triazolo-[4,3-a]pyridin-3(2H)-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit c-Met kinase, a receptor tyrosine kinase involved in various cellular processes, including proliferation, survival, and migration. The compound binds to the active site of the kinase, preventing its activation and subsequent signaling pathways .
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The position of substituents on the triazolopyridinone core significantly impacts molecular properties:
- 6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one (QD-8982): The -CF₃ group at the 6-position (vs. This positional isomerism may lead to differences in reactivity and pharmacological activity .
- 8-Sulfonamide Derivatives (e.g., 13b, 13c) : Compounds like 2-(3,5-difluorobenzyl)-8-(piperidin-1-ylsulfonyl)-triazolo[4,3-a]pyridin-3(2H)-one (13c) exhibit antimalarial activity due to sulfonamide groups, which enhance hydrogen bonding and target interaction. In contrast, the -CF₃ group in the target compound increases hydrophobicity, favoring blood-brain barrier penetration for CNS applications .
Table 1: Substituent Effects on Key Properties
Physicochemical Properties
- Melting Points: The target compound’s -CF₃ group likely increases melting point compared to non-fluorinated analogs. For instance, 8-sulfonamide derivatives (e.g., 13c) melt at 221–222°C, while Trazodone hydrochloride has a melting point of ~223°C .
- Solubility : The -CF₃ group reduces aqueous solubility but enhances membrane permeability, making the compound more suitable for CNS applications compared to polar sulfonamide derivatives .
Biological Activity
5-(Trifluoromethyl)-[1,2,4]triazolo-[4,3-a]pyridin-3(2H)-one is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews its synthesis, biological properties, and possible applications based on diverse research findings.
5-(Trifluoromethyl)-[1,2,4]triazolo-[4,3-a]pyridin-3(2H)-one is characterized by the presence of a trifluoromethyl group and a triazole ring fused to a pyridine structure. Its chemical formula is C6H4F3N5O, and it has unique physical properties that influence its biological activity.
Synthesis Methods
The synthesis of this compound typically involves various methods including microwave-assisted reactions and traditional organic synthesis techniques. For instance, one study reported an eco-friendly method for synthesizing triazolo-fused pyridines under microwave conditions with high yields .
Antitumor Activity
Recent studies have highlighted the potential anticancer properties of 5-(Trifluoromethyl)-[1,2,4]triazolo-[4,3-a]pyridin-3(2H)-one derivatives. These compounds have been evaluated for their ability to inhibit specific kinases involved in cancer progression. For example, derivatives have shown promising results in inhibiting c-Met kinases, which are crucial in various cancers including non-small cell lung cancer .
Enzyme Inhibition
The compound has also been investigated for its inhibitory effects on enzymes such as monoamine oxidase (MAO). Certain derivatives exhibited significant inhibitory activity with IC50 values in the nanomolar range. This suggests potential applications in treating neurodegenerative diseases where MAO inhibition is beneficial .
Case Studies
- c-Met Inhibition : A study demonstrated that modifications to the triazolo-pyridine structure could enhance potency against c-Met kinases. One derivative achieved an IC50 value of 0.005 µM, indicating strong potential for further development as an anticancer agent .
- MAO-B Inhibition : Another investigation focused on the MAO-B inhibitory activity of various derivatives of this compound. The most potent derivative showed an IC50 of 21 nM, outperforming other tested compounds and highlighting its therapeutic potential in neurodegenerative disorders .
Research Findings Summary Table
| Study | Activity | IC50 Value | Notes |
|---|---|---|---|
| Study 1 | c-Met Inhibition | 0.005 µM | Strong anticancer potential |
| Study 2 | MAO-B Inhibition | 21 nM | Superior to other compounds tested |
Q & A
Q. What are the standard synthetic routes for 5-(Trifluoromethyl)-[1,2,4]triazolo-[4,3-a]pyridin-3(2H)-one?
Methodological Answer: The compound is typically synthesized via cyclocondensation or multi-step functionalization. Key approaches include:
- Hydrazine-based cyclization : Reacting 2-hydrazinopyridine derivatives with trifluoromethyl-containing reagents under microwave irradiation (300 W) to form the triazolo-pyridinone core. Urea is used as a cyclizing agent, with reaction progress monitored by TLC (chloroform:methanol 9:1) .
- Stepwise functionalization : Introducing the trifluoromethyl group via nucleophilic substitution or cross-coupling reactions. For example, trifluoromethyl pyridine intermediates are coupled with triazole precursors using LiOH·H₂O and HBTU-mediated amidation .
Q. Table 1: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Cyclization | Urea, microwave (50 sec) | 75% | 97.9% | |
| Trifluoromethylation | CF₃I, CuI, DMF, 80°C | 68% | >95% |
Q. Which analytical techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Assigns proton environments (e.g., trifluoromethyl groups show distinct δ ~120-125 ppm in ¹³C). Key shifts: triazole protons at δ 8.2–8.5 ppm, pyridinone protons at δ 7.1–7.6 ppm .
- HPLC : Reverse-phase C18 columns (MeCN:H₂O gradient) assess purity (>95% required for pharmacological studies) .
- Mass Spectrometry (MS) : ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 271.1 for C₈H₅F₃N₄O) .
Q. What physicochemical properties influence its handling and stability?
Methodological Answer:
- Melting Point : 230–234°C (indicative of crystalline stability) .
- Solubility : Low in water; use DMSO or DMF for biological assays.
- Storage : Sealed in dry, room temperature (degradation occurs at >40°C or high humidity) .
Advanced Research Questions
Q. How can microwave-assisted synthesis be optimized for higher yields?
Methodological Answer:
Q. How to resolve contradictions in spectral data during structural elucidation?
Methodological Answer:
- Multi-technique validation : Combine ¹H/¹³C NMR with X-ray crystallography (e.g., CCDC 1876881 for unambiguous confirmation) .
- Dynamic NMR : Detect tautomerism (e.g., triazole-pyridinone equilibrium) causing split peaks .
- DFT calculations : Simulate spectra (Gaussian 09) to match experimental data .
Q. How to design bioactivity studies using computational docking?
Methodological Answer:
- Target selection : Prioritize enzymes like 14-α-demethylase (PDB: 3LD6) for antifungal studies .
- Software : Use AutoDock Vina for docking (improved accuracy vs. AutoDock 4) with parameters: exhaustiveness=8, grid center on catalytic sites .
- Validation : Compare binding energies (ΔG ≤ -8 kcal/mol suggests high affinity) .
Q. What strategies improve regioselective trifluoromethyl group introduction?
Methodological Answer:
- Directed C-H activation : Use Pd catalysts with directing groups (e.g., pyridine N-oxide) for meta-selectivity .
- Electrophilic trifluoromethylation : Employ Umemoto’s reagent (O-(trifluoromethyl)dibenzofuranium salts) in THF at -20°C .
- Radical pathways : AIBN-initiated reactions with CF₃SO₂Na under blue LED light .
Q. How to develop robust HPLC methods for purity analysis?
Methodological Answer:
- Column : C18 (5 µm, 250 mm × 4.6 mm).
- Mobile phase : Gradient from 10% MeCN/90% H₂O (0.1% TFA) to 90% MeCN over 20 min.
- Detection : UV at 254 nm (triazolo-pyridinone λmax) .
- Validation : Linearity (R² >0.999), LOD ≤0.1 µg/mL .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
